4-Benzyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol
Overview
Description
Synthesis Analysis
- Synthesis Process : The synthesis of compounds related to 4-Benzyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol involves a multi-step reaction. Starting materials like methyl nicotinate are used to prepare key intermediates which then undergo reactions with various aromatic aldehydes, thioacetic acid, and formaldehyde in different conditions to yield the final products (Dave et al., 2007).
Molecular Structure Analysis
- Molecular Configuration : The molecular structure of compounds in this category, such as C14H11N5S, features dihedral angles between the benzene and pyridine rings and the triazole ring. Intramolecular hydrogen bonds are observed in the crystal structure (Jian et al., 2007).
Chemical Reactions and Properties
- Reactivity with Other Compounds : These compounds demonstrate reactivity with various chemical agents, leading to the formation of different derivatives with potential antimicrobial activities. For example, the reaction with ethyl bromide, 4-fluorobenzaldehyde, and indol-3-carbaldehyde results in the formation of various derivatives (Bayrak et al., 2009).
Scientific Research Applications
Antimicrobial Activities
4-Benzyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol and its derivatives have been extensively studied for their antimicrobial properties. Research indicates that these compounds show significant activity against a range of microbial strains. For instance, a study by Bayrak et al. (2009) synthesized various 1,2,4-triazoles derivatives, including those with the pyridin-3-yl moiety, and evaluated their antimicrobial activities. They found that these compounds exhibited good or moderate antimicrobial activity against tested strains (Bayrak et al., 2009). Similarly, Karpun et al. (2021) designed and synthesized S-substituted 4-alkyl-5-((3-(pyridin-4-yl)-1H-1,2,4-triazole-5-yl)thio)methyl)-4H-1,2,4-triazole-3-thiol derivatives and found that some compounds exhibited strong suppression of specific test strains (Karpun et al., 2021).
Corrosion Inhibition
These compounds also play a significant role as corrosion inhibitors. Ansari et al. (2014) investigated Schiff’s bases of pyridyl substituted triazoles as corrosion inhibitors for mild steel in hydrochloric acid solution. They found that these compounds, including derivatives of 4-Benzyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol, effectively inhibit corrosion (Ansari et al., 2014).
Anti-inflammatory and Antioxidant Activities
These triazole derivatives have been evaluated for their anti-inflammatory and antioxidant properties. Toma et al. (2017) synthesized pyridin-3/4-yl-thiazolo[3,2-b][1,2,4]triazole derivatives and found some to be good anti-inflammatory agents (Toma et al., 2017). Additionally, Tay et al. (2022) reported that compounds with a 3-pyridyl moiety showed high antibacterial activity, and those with a 4-pyridyl moiety demonstrated notable antioxidant activity (Tay et al., 2022).
Future Directions
The future directions for “4-Benzyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol” and similar compounds involve further exploration of their biological activities and potential applications in medicinal chemistry. For instance, the development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Therefore, the synthesis and study of their antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues are of significant interest .
properties
IUPAC Name |
4-benzyl-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4S/c19-14-17-16-13(12-7-4-8-15-9-12)18(14)10-11-5-2-1-3-6-11/h1-9H,10H2,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHPPVLWNLIWNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NNC2=S)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349864 | |
Record name | 4-Benzyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol | |
CAS RN |
129119-80-8 | |
Record name | 2,4-Dihydro-4-(phenylmethyl)-5-(3-pyridinyl)-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129119-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Benzyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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